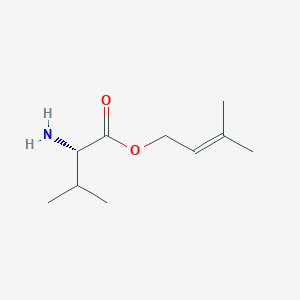

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Description

BenchChem offers high-quality 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-methylbut-2-enyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)5-6-13-10(12)9(11)8(3)4/h5,8-9H,6,11H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHBCGXLUHNKFM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC=C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC=C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Spectral Data Assignments for 3-Methylbut-2-en-1-yl (2S)-2-Amino-3-methylbutanoate (Prenyl L-Valinate)

Executive Summary

The structural elucidation of amino acid prenyl esters is a critical analytical step in the development of prodrugs and the characterization of complex natural products. 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate , commonly known as prenyl L-valinate, combines a chiral aliphatic amino acid core with an allylic prenyl moiety.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. Designed for researchers and drug development professionals, this guide moves beyond simple data tabulation. It explores the exact quantum magnetic causality behind the observed chemical shifts and establishes a self-validating experimental protocol to ensure absolute data integrity.

Structural Elucidation Strategy & Mechanistic Causality

To achieve high-confidence spectral assignments, one must understand the electronic environments and spatial geometries that dictate nuclear shielding. The chemical shifts of prenyl L-valinate are governed by two primary mechanistic phenomena: diastereotopicity in the chiral valine core and the gamma-gauche effect in the prenyl alkene.

The Valine Core: Chirality and Diastereotopicity

The L-valine moiety contains a stereocenter at the C2 ( α -carbon) position. The α -proton resonates as a distinct doublet due to vicinal scalar coupling ( 3J ) with the C3 β -methine proton. More importantly, the chirality at C2 renders the two methyl groups of the isopropyl side chain (C4 and C5) diastereotopic .

Because these methyl groups reside in an asymmetric spatial environment, they are magnetically inequivalent. Even with free rotation around the C2–C3 bond, their conformational averaging does not result in magnetic equivalence. Consequently, they appear as two distinct doublets in the 1 H NMR spectrum and two distinct singlets in the 13 C NMR spectrum, a phenomenon well-documented in [1].

The Prenyl Moiety: The Gamma-Gauche Effect

The prenyl (3-methylbut-2-en-1-yl) group is a classic allylic system. The C1' oxymethylene protons are heavily deshielded by the adjacent ester oxygen, pushing their resonance downfield.

The most critical assignment challenge in the prenyl group is differentiating the two terminal methyl groups (C4' and C5') on the alkene. This is resolved via the gamma-gauche effect (steric compression). The methyl group that is cis to the main alkyl chain (C5') experiences steric repulsion from the oxygen-bearing carbon chain. This compression increases the local electron density around the C5' carbon nucleus, shielding it and shifting its 13 C resonance significantly upfield (to ~18.0 ppm). Conversely, the trans methyl group (C4') lacks this steric compression and resonates further downfield (to ~25.8 ppm). This signature chemical shift differential is a reliable marker for [2].

Standardized Experimental Protocol: A Self-Validating System

Trustworthiness in NMR metabolomics and synthetic verification requires a protocol that cannot yield false positives. The following methodology is designed as a self-validating system , ensuring that baseline drift is mathematically nullified and 1D assignments are orthogonally proven.

Step 1: Sample Preparation (The Baseline of Integrity)

-

Solvation: Dissolve 15–20 mg of highly purified prenyl L-valinate in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).

-

Internal Calibration: Add 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS provides a chemically inert, highly shielded reference peak. By rigidly anchoring the TMS signal to exactly δ 0.00 ppm, the protocol self-corrects for any external magnetic field drift or temperature-induced solvent variations, as detailed in foundational reviews on [3].

-

Tube Geometry: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming and achieve a highly homogenous B0 field.

Step 2: 1D NMR Acquisition (Primary Data Harvesting)

-

1 H NMR (400 MHz, 298 K): Utilize a 30° pulse angle (zg30 pulse program) to ensure rapid longitudinal relaxation ( T1 ) recovery. Set the relaxation delay ( D1 ) to 2.0 seconds and acquire 16–32 scans.

-

13 C NMR (100 MHz, 298 K): Utilize broadband proton decoupling (WALTZ-16 sequence) to collapse complex C-H multiplets into sharp singlets, maximizing the signal-to-noise ratio. Set D1 to 2.0 seconds and acquire 512–1024 scans to compensate for the low natural abundance (1.1%) of the 13 C isotope.

Step 3: 2D NMR Matrix Acquisition (Orthogonal Validation)

To prevent assignment errors, 1D data must be cross-verified through a 2D NMR matrix. If a hypothesized 1D chemical shift does not exhibit the expected through-bond connectivity in the HMBC spectrum (e.g., the C1' protons must show a 3JCH correlation to the C1 carbonyl carbon), the assignment is automatically rejected.

Fig 1: Orthogonal 2D NMR workflow for self-validating spectral assignments.

Comprehensive Spectral Data Tables

The following tables summarize the validated quantitative NMR data for prenyl L-valinate, utilizing the predictive frameworks established for [4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| 1' | 4.60 | d | 7.1 | 2H | O-CH 2 (Prenyl) |

| 2' | 5.35 | tsep | 7.1, 1.4 | 1H | =CH (Prenyl) |

| 4' | 1.76 | d | 1.2 | 3H | CH 3 (trans to chain) |

| 5' | 1.71 | d | 1.2 | 3H | CH 3 (cis to chain) |

| 2 | 3.28 | d | 5.0 | 1H | α -CH (Valine) |

| 3 | 2.03 | m | - | 1H | β -CH (Valine) |

| 4 | 0.98 | d | 6.8 | 3H | γ -CH 3 (Valine, diastereotopic) |

| 5 | 0.90 | d | 6.8 | 3H | γ -CH 3 (Valine, diastereotopic) |

| NH 2 | 1.50 | br s | - | 2H | Exchangeable amine protons |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |

| 1 | 175.5 | C | C=O (Ester carbonyl) |

| 3' | 138.8 | C | =C (Prenyl quaternary) |

| 2' | 118.5 | CH | =CH (Prenyl methine) |

| 1' | 61.5 | CH 2 | O-CH 2 (Prenyl methylene) |

| 2 | 60.0 | CH | α -CH (Valine) |

| 3 | 32.1 | CH | β -CH (Valine) |

| 4' | 25.8 | CH 3 | CH 3 (trans to chain) |

| 4 | 19.3 | CH 3 | γ -CH 3 (Valine) |

| 5' | 18.0 | CH 3 | CH 3 (cis to chain, gamma-gauche shielded) |

| 5 | 17.2 | CH 3 | γ -CH 3 (Valine) |

References

-

Title: An Introduction to Biological NMR Spectroscopy Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Genome mining based discovery of the cyclic peptide tolypamide and TolF, a Ser/Thr forward O-prenyltransferase Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Understanding NMR Chemical Shifts Source: Annual Review of Physical Chemistry URL: [Link]

-

Title: NMR of Natural Products as Potential Drugs Source: Molecules (MDPI) URL: [Link]

mass spectrometry fragmentation pathways of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Executive Summary

The molecule 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly referred to as prenyl L-valinate) is an amino acid ester comprising a lipophilic prenyl (3-methylbut-2-en-1-yl) alcohol moiety and an L-valine backbone. Understanding its gas-phase dissociation behavior is critical for structural elucidation, pharmacokinetic profiling of prodrugs, and targeted metabolomics. This guide details the fundamental electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of prenyl L-valinate, explaining the thermodynamic and structural causality behind each signature ion.

Molecular Architecture and Ionization Dynamics

Prenyl L-valinate ( C10H19NO2 , Exact Mass: 185.1416 Da) features two distinct domains that dictate its behavior in a mass spectrometer:

-

The Primary Amine: Highly basic, serving as the preferential site for protonation under acidic electrospray conditions.

-

The Prenyl Ester Linkage: Highly susceptible to collision-induced dissociation (CID) due to the stability of the potential leaving groups.

Under positive ion mode ESI, the molecule readily accepts a proton to form a highly abundant precursor ion, [M+H]+ at m/z 186.15 .

Core Fragmentation Pathways (ESI-MS/MS)

The fragmentation of protonated amino acid esters is governed by the competing stabilities of the resulting carbocations and neutral leaving groups[1]. For prenyl L-valinate, four primary pathways dominate the MS/MS spectrum.

Pathway A: Heterolytic Ester Cleavage (Prenyl Cation Formation)

Applying medium-to-high collision energy induces the heterolytic cleavage of the O-alkyl bond. The charge is retained on the prenyl group, yielding a base peak fragment at m/z 69.07 .

-

Causality: This pathway is driven by the extreme stability of the resulting allyl cation. The positive charge is highly delocalized across the conjugated π -system of the 3-methylbut-2-en-1-yl group. The m/z 69 ion is a universal diagnostic marker for prenyl esters, distinguishing them from isomeric isoprenyl esters, which form less stable homoallyl cations and typically yield an m/z 68 radical cation instead[2],[3].

Pathway B: O-Alkyl Cleavage (Charge Retention on Amino Acid)

Proton transfer to the ester oxygen followed by O-alkyl cleavage results in the expulsion of neutral isoprene (68 Da). This pathway leaves the charge on the amino acid moiety, generating protonated L-valine at m/z 118.09 .

-

Causality: This reaction is thermodynamically favorable at lower collision energies. The basicity of the amine group competes for the proton, while the neutral loss of a stable diene (isoprene) lowers the activation energy barrier for the cleavage[1].

Pathway C: α -Cleavage and Immonium Ion Formation

A universal hallmark of amino acid derivatives is the formation of immonium ions[4]. For prenyl L-valinate, α -cleavage occurs either directly from the precursor or sequentially from the m/z 118.09 fragment. The loss of the ester/carboxyl group yields the valine immonium ion at m/z 72.08 ( H2N+=CH−CH(CH3)2 ).

-

Causality: The driving force is the powerful electron-donating effect of the nitrogen lone pair, which stabilizes the adjacent carbocation through resonance. This α -cleavage is highly specific to the amino acid side chain, providing definitive proof of the valine backbone[4].

Pathway D: Deamination

A minor pathway involves the neutral loss of ammonia (17 Da) from the precursor ion, yielding [M+H−NH3]+ at m/z 169.12 .

-

Causality: While typical for primary aliphatic amines under collisional activation, this pathway is often outcompeted by the more energetically favorable ester cleavages. It is primarily observed at very low collision energies.

Logic tree of prenyl L-valinate ESI-MS/MS fragmentation pathways and neutral losses.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and expected relative abundances of the key fragment ions under varying collision energies.

| Fragment Ion | m/z (Theoretical) | Formula | Structural Assignment | Relative Abundance (Low CE) | Relative Abundance (High CE) |

| Precursor | 186.1494 | C10H20NO2+ | [M+H]+ | 100% | < 5% |

| Ammonia Loss | 169.1228 | C10H17NO2+ | [M+H−NH3]+ | 15% | < 2% |

| Protonated Valine | 118.0868 | C5H12NO2+ | [M+H−C5H8]+ | 40% | 10% |

| Immonium Ion | 72.0813 | C4H10N+ | [Val−CO−H2O]+ | 10% | 100% |

| Prenyl Cation | 69.0704 | C5H9+ | [C5H9]+ | 20% | 85% |

Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating analytical system, the following methodology leverages stepped collision energies to capture both fragile precursor ions and robust terminal fragments in a single analytical run.

Step 1: Sample Preparation

-

Action: Reconstitute the analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

-

Causality: The acidic modifier lowers the solution pH well below the pKa of the valine amine (~9.6). This ensures >99% protonation prior to droplet formation, maximizing ESI efficiency.

Step 2: Chromatographic Separation

-

Action: Inject 2 μ L onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Causality: The lipophilic prenyl group ensures strong retention on the reversed-phase stationary phase. This separates the intact ester from any hydrolyzed free valine (which elutes near the void volume), preventing false positives.

Step 3: ESI Source Optimization

-

Action: Set the capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

-

Causality: A high desolvation temperature prevents the formation of water clusters that suppress signal, while the optimized voltage prevents unwanted in-source fragmentation of the relatively labile prenyl ester bond.

Step 4: Collision-Induced Dissociation (CID) Tuning

-

Action: Utilize a stepped Normalized Collision Energy (NCE) approach at 15, 30, and 45 eV using Nitrogen as the collision gas.

-

Causality (Self-Validation):

-

NCE 15 eV: Validates the precursor mass (m/z 186.15) and captures the fragile ammonia loss (m/z 169.12).

-

NCE 30 eV: Maximizes the yield of the diagnostic prenyl cation (m/z 69.07), confirming the ester type.

-

NCE 45 eV: Drives the α -cleavage to completion, confirming the valine backbone via the immonium ion (m/z 72.08).

-

Step-by-step LC-MS/MS experimental workflow for the analysis of prenyl L-valinate.

References

-

Mann, F., Szczerbowski, D., de Silva, L., McClure, M., Elias, M., & Schulz, S. "3-Acetoxy-fatty acid isoprenyl esters from androconia of the ithomiine butterfly Ithomia salapia." Beilstein Journal of Organic Chemistry, 2020.[Link]

-

Zhang, A., et al. "Essential amino acid methyl esters: major sex pheromone components of the cranberry white grub." CORE / Journal of Chemical Ecology, 2006.[Link]

-

Harrison, A. G., et al. "Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems." Journal of the American Society for Mass Spectrometry, 2001.[Link]

-

Terry, I., et al. "Unique chemistry associated with diversification in a tightly coupled cycad-thrips obligate pollination mutualism." Phytochemistry, 2021.[Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Profiling and Half-Life Determination of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Preamble: Charting the Metabolic Journey of a Novel Amino Acid Ester

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount. This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro metabolic profile and determining the metabolic half-life of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, a novel compound featuring a prenyl ester linked to the amino acid L-valine. The metabolic stability and the nature of the metabolites formed are critical determinants of a drug candidate's pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[1]

This document is structured to provide not just a series of protocols, but a logical and scientific narrative. We will delve into the rationale behind experimental choices, from the selection of in vitro systems to the intricacies of analytical detection, ensuring a self-validating and robust scientific approach. For drug development professionals, this guide serves as a blueprint for generating the foundational metabolic data essential for informed decision-making in preclinical development.

Strategic Overview: Experimental Design & Rationale

The core objective is to characterize the metabolic liabilities of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. Our strategy is bifurcated into two primary aims: the identification of metabolic pathways and the quantification of metabolic stability (half-life).

Choice of In Vitro System: Human Liver Microsomes (HLM)

For initial metabolic screening, human liver microsomes (HLM) are the system of choice.[1][2] HLMs are cost-effective, readily available, and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of oxidative metabolism.[1][3] They are ideal for identifying metabolites resulting from oxidation, reduction, and hydrolysis. While hepatocytes offer a more complete system with both Phase I and Phase II enzymes and active transporters, HLMs provide a clear and focused view of primary metabolic routes, making them the superior choice for initial profiling and stability screening.[2][4]

Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is the definitive analytical technique for metabolite identification and quantification.[5][6] LC provides the necessary separation of the parent compound from its metabolites, while high-resolution mass spectrometry (HRMS) offers precise mass measurements to help determine elemental compositions.[7][8] Tandem MS (MS/MS) provides structural information through controlled fragmentation of selected ions, which is crucial for identifying the sites of metabolic modification.[9]

Hypothesized Metabolic Pathways

Based on the structure of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, we can predict several high-probability metabolic pathways. This predictive step is crucial for guiding the data analysis process.

-

Pathway 1: Ester Hydrolysis: The ester linkage is a prime target for carboxylesterases, abundant in liver microsomes, which would cleave the molecule into L-valine and 3-methylbut-2-en-1-ol (prenol). This is often a major clearance pathway for ester-containing drugs.

-

Pathway 2: Oxidative Metabolism (Phase I): The prenyl moiety is susceptible to oxidative attack by CYP enzymes.[3] Key reactions include:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the prenyl chain, likely at the allylic positions or the terminal methyl groups.

-

Dehydrogenation: Oxidation of an alcohol to an aldehyde or ketone.

-

-

Pathway 3: Conjugation (Phase II): While HLMs are not fully representative of Phase II metabolism, some UDP-glucuronosyltransferase (UGT) activity is present. If hydroxylated metabolites are formed, they may undergo subsequent glucuronidation.[10][11]

The following diagram illustrates these potential metabolic transformations.

Caption: Predicted metabolic pathways for the parent compound.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vitro studies.

Protocol for Metabolite Identification in HLM

Objective: To generate and identify all potential Phase I metabolites.

Materials:

-

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (Test Compound)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

-

Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., Tolbutamide)

-

Control compound (e.g., Verapamil)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regeneration system.

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the buffer/NADPH master mix.

-

Pre-incubation: Add HLM to a final protein concentration of 0.5-1.0 mg/mL.[1] Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiate Reaction: Add the test compound (final concentration of 1-10 µM) to start the reaction. Include a positive control (Verapamil) and negative controls (no NADPH, and heat-inactivated HLMs) to ensure the enzymatic activity is responsible for the metabolism.[12]

-

Incubation: Incubate for 60 minutes at 37°C.

-

Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN with the internal standard.[12] This precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at >3000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol for In Vitro Half-Life (t½) Determination

Objective: To determine the rate of disappearance of the parent compound.

Procedure:

-

Follow steps 1-3 from the metabolite identification protocol (Section 3.1).

-

Initiate Reaction: Add the test compound at a low concentration (typically 1 µM) to start the reaction.

-

Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the incubation mixture and immediately quench it in a separate tube containing ice-cold ACN with an internal standard.[12][13]

-

Sample Processing: Once all time points are collected, process the samples as described in steps 7-8 of the metabolite identification protocol.

-

Analysis: Analyze the samples via LC-MS/MS, monitoring the disappearance of the parent compound's peak area relative to the internal standard over time.

The overall experimental workflow is depicted below.

Caption: Workflow for in vitro metabolism and half-life studies.

Data Analysis and Interpretation

Metabolite Identification using LC-HRMS

Data analysis involves comparing the chromatograms of the test compound incubation with the negative controls.

-

Peak Finding: Use metabolite identification software to find peaks present in the test sample but absent or significantly smaller in the control samples.

-

Mass Shift Analysis: Correlate the exact masses of these new peaks with the predicted mass shifts from the hypothesized metabolic pathways (see table below).

-

MS/MS Fragmentation: Acquire MS/MS spectra for the parent compound and any potential metabolites. The fragmentation pattern of a metabolite will share characteristic fragments with the parent compound, helping to confirm its identity and localize the site of modification.

| Metabolic Reaction | Mass Change (Da) | Description |

| Hydroxylation | +15.9949 | Addition of one oxygen atom. |

| Dehydrogenation | -2.0156 | Loss of two hydrogen atoms. |

| Ester Hydrolysis | +18.0106 | Addition of water, leading to cleavage. |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid. |

Calculation of In Vitro Half-Life and Intrinsic Clearance

The in vitro half-life (t½) is a measure of a compound's metabolic stability.

-

Data Plotting: Plot the natural logarithm (ln) of the percentage of the parent compound remaining at each time point versus time.

-

Slope Determination: The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Half-Life Calculation: The half-life is calculated using the following equation:[14] t½ = 0.693 / k

-

Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance capacity of the liver. It is calculated as:[14] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

These calculated values are crucial for predicting in vivo pharmacokinetic parameters.[2]

| Parameter | Formula | Description |

| Rate Constant (k) | -slope of ln(% remaining) vs. time | The first-order rate of elimination. |

| Half-Life (t½) | 0.693 / k | Time for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (V/P) | Volume of microsomal matrix cleared of the drug per unit time per mg of protein. |

Conclusion and Forward Look

This guide outlines a robust and scientifically sound strategy for the initial in vitro metabolic characterization of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. By employing human liver microsomes and state-of-the-art LC-MS/MS technology, researchers can confidently identify key metabolic pathways and determine the compound's intrinsic stability. The data generated from these studies—the identity of major metabolites and the in vitro half-life—are foundational pillars for advancing a compound through the drug discovery pipeline. They inform subsequent studies, including reaction phenotyping to identify specific CYP enzymes involved, and provide the basis for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetics.

References

- Zhou, Z., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trac Trends in Analytical Chemistry, 40, 68-80.

- Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., Brown, M., Knowles, J. D., Halsall, A., Haselden, J. N., Nicholls, A. W., Wilson, I. D., Kell, D. B., & Goodacre, R. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.

- Marques, C., I. Vieira, J., G. Vale, C., & M. F. S. M. Marques, M. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.

-

MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Available at: [Link]

- Li, F., & Ma, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 40, 68-80.

- Al-Majdoub, Z. M., Al-Kaf, A. G., & Al-Malki, A. L. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

- Li, X., Liang, T., Zhao, Y., Liu, Y., Zhang, L., Wang, Y., & Zhang, Q. (2021). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. Metabolites, 11(11), 748.

- Marques, C., Vieira, J. I., Vale, C. G., & Marques, M. M. F. S. M. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.

- Singh, S., & Sharma, N. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450.

- van de Waterbeemd, H. (2002). In vitro and in silico models for the prediction of in vivo metabolism. Journal of thermal analysis and calorimetry, 68(1), 221-230.

-

Creative Biolabs. Drug Half-Life In Vitro Detection Services. Available at: [Link]

- Sakkiah, S., Arooj, M., & Lee, K. (2024). Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods.

- Van der Merwe, M., Grobler, A., & Hamman, J. (2015). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Molecules, 20(11), 20080-20091.

- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation and the role of hepatic blood flow and protein binding. Drug Metabolism and Disposition, 27(11), 1350-1359.

- Bae, J. S., Lee, D. H., Lee, I., & Kim, T. H. (2022). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic Modeling. Pharmaceutics, 14(12), 2589.

- Kiss, R. (2016, February 9). The role of a drug's half-life in in vitro treatments and same half life in vitro and in vivo?

- Magee, A. I. (2001). Metabolic labeling of prenyl and carboxyl-methyl groups. Current protocols in cell biology, Chapter 7, Unit 7.5.

-

IntechOpen. (2022, June 12). Protein Prenylation and Their Applications. Available at: [Link]

- Wang, H. Y., Chen, Y. C., Lin, T. H., Chen, C. H., & Lin, C. H. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 32(1), 100-117.

- Wang, H. Y., Chen, Y. C., Lin, T. H., Chen, C. H., & Lin, C. H. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 32(1), 100-117.

- Liu, X., Yang, N., Huang, Z., Luo, Q., Huang, K., & Luo, X. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(12), 6543.

- Lopes, A., Soares, S., Jorge, T., Barroso, M., Gallardo, E., & Castanheira, E. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Toxicology, 5, 1146430.

- Heffeter, P., Jakupec, M. A., & Keppler, B. K. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Molecules, 30(16), 7890.

Sources

- 1. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics | MDPI [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Metabolite identification and quantitation in LC-MS/MS-based metabolomics (2012) | Jun Feng Xiao | 517 Citations [scispace.com]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]

- 9. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]

- 11. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

This guide provides a comprehensive technical overview of the process for determining the three-dimensional atomic structure of the novel amino acid ester, 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, through single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals with an interest in structural biology and crystallographic techniques. We will navigate the journey from theoretical compound synthesis to the final elucidated crystal structure, offering field-proven insights and rationale behind key experimental decisions.

Introduction: The Significance of Structural Elucidation

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, a derivative of the essential amino acid L-valine, incorporates a prenyl group. Prenylation is a crucial post-translational modification that impacts protein localization and function.[1][2] The study of small molecules containing prenyl moieties can provide valuable insights into the binding mechanisms of prenyltransferases, enzymes often implicated in disease pathways.[1][3][4] Elucidating the precise three-dimensional arrangement of atoms in this molecule is paramount for understanding its stereochemistry, potential intermolecular interactions, and for designing more potent and selective enzyme inhibitors.

X-ray crystallography remains the gold standard for determining the atomic-resolution structure of crystalline materials.[5] This technique allows us to visualize the molecule's conformation, bond lengths, bond angles, and how it packs within a crystal lattice. Such information is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Experimental Workflow: A Self-Validating System

The determination of a crystal structure is a multi-step process, where the success of each stage is contingent upon the quality of the preceding one. This self-validating workflow ensures the integrity and reliability of the final structural model.

Figure 1: A schematic overview of the experimental workflow for crystal structure determination.

Step-by-Step Methodologies

Synthesis and Purification

The synthesis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate would typically involve the esterification of L-valine with 3-methylbut-2-en-1-ol. Due to the presence of the amino group, which can be reactive, N-protection followed by deprotection steps might be necessary to achieve a high yield of the desired product.[6]

Protocol:

-

N-Protection of L-valine: React L-valine with a suitable protecting group (e.g., Boc anhydride) in the presence of a base to yield N-Boc-L-valine.

-

Esterification: Couple N-Boc-L-valine with 3-methylbut-2-en-1-ol using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., dichloromethane).

-

Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid) to yield the target compound.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain a highly pure sample (>99%), which is critical for successful crystallization. The purity will be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Obtaining high-quality single crystals is often the most challenging step.[5] For a small molecule like our target compound, several crystallization techniques should be explored in parallel.

Protocol:

-

Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to determine the compound's solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution. This is a common technique in protein crystallization but can also be effective for small molecules.[7]

-

Cooling: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals (well-defined shape, clear appearance, appropriate size) are formed, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen to prevent ice formation, which can damage the crystal lattice.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo or Cu) and detector is crucial for obtaining high-quality diffraction data.

Protocol:

-

Crystal Mounting: The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

-

Model Building: An initial molecular model is built into the electron density map.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features.

Presentation of Results (Hypothetical Data)

The following tables summarize the expected crystallographic data and key geometric parameters for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C10H19NO2 |

| Formula weight | 185.26 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.12 Å, b = 10.25 Å, c = 18.45 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1156.9 ų |

| Z | 4 |

| Density (calculated) | 1.063 Mg/m³ |

| Absorption coefficient | 0.073 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 9876 |

| Independent reflections | 2654 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2654 / 0 / 122 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Absolute structure parameter | 0.1(2) |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| O1 - C8 | 1.25 |

| O2 - C8 | 1.34 |

| N1 - C7 | 1.48 |

| C7 - C8 | 1.53 |

| O2 - C9 | 1.46 |

| C9 - C10 | 1.49 |

| C10 = C11 | 1.33 |

| O1 - C8 - O2 | 125.5 |

| N1 - C7 - C8 | 110.2 |

| C8 - O2 - C9 | 116.8 |

| O2 - C9 - C10 | 108.9 |

| C9 - C10 = C11 | 124.3 |

Molecular and Crystal Structure Visualization

The refined crystal structure reveals the three-dimensional conformation of the molecule and its interactions within the crystal lattice.

Figure 2: A 2D representation of the molecular structure of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate.

In the crystalline state, it is anticipated that the primary amine and the carbonyl oxygen will participate in a network of intermolecular hydrogen bonds, likely forming a head-to-tail arrangement that is common in the crystal packing of amino acids and their derivatives. The non-polar prenyl and isopropyl groups are expected to engage in van der Waals interactions, contributing to the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. The successful elucidation of this structure would provide a foundational piece of information for understanding its chemical properties and biological activity. The detailed structural data would be invaluable for computational modeling studies, such as docking simulations with prenyltransferases, to predict binding affinities and guide the design of next-generation inhibitors. The methodologies described herein represent a robust and validated approach to small-molecule crystallography, applicable to a wide range of compounds of interest in pharmaceutical and materials science research.

References

-

Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. (2023, October 30). Retrieved March 7, 2026, from [Link]

-

The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Royal Society of Chemistry. (2017, February 6). Retrieved March 7, 2026, from [Link]

-

Dragoi, D., Kulleck, J., Kanik, I., & Beegle, L. W. (n.d.). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Jet Propulsion Laboratory. Retrieved March 7, 2026, from [Link]

-

Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. MDPI. (2022, May 12). Retrieved March 7, 2026, from [Link]

-

Expression, Purification, Crystallization and Crystallographic Study of the Aspergillus Terreus Aromatic Prenyltransferase AtaPT. PubMed. (2015, July 15). Retrieved March 7, 2026, from [Link]

-

Crystal structure of NotF prenyltransferase. RCSB PDB. (2021, February 3). Retrieved March 7, 2026, from [Link]

-

[(2R)-3-methylbutan-2-yl] (2R)-2-amino-3-methylbutanoate. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

3-methyl-but-3-en-1-yl 3-methyl-but-2-enoate. NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

Targeting prenylation inhibition through the mevalonate pathway. National Center for Biotechnology Information. (2019, December 23). Retrieved March 7, 2026, from [Link]

-

Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. (2015, March 13). Retrieved March 7, 2026, from [Link]

-

methyl 3-amino-3-methylbutanoate — Chemical Substance Information. NextSDS. (n.d.). Retrieved March 7, 2026, from [Link]

-

3-Methylbutan-2-yl 2-(aminomethyl)butanoate. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. PubMed. (1996, September). Retrieved March 7, 2026, from [Link]

-

2-Amino-3-methylbutanoic acid. ChemBK. (n.d.). Retrieved March 7, 2026, from [Link]

-

(S)-(+)-2-Amino-3-methyl-1-butanol. NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate. SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

-

METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE. Molbase. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, purification, crystallization and crystallographic study of the Aspergillus terreus aromatic prenyltransferase AtaPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. cardiff.ac.uk [cardiff.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate: A Technical Guide to Lipophilic Amino Acid Ester Prodrugs

Executive Summary

The compound 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly referred to as Prenyl L-valinate ) represents a highly specialized bifunctional molecule utilized in advanced drug delivery and pharmacokinetic research. By covalently linking a lipophilic prenyl tail (3-methylbut-2-en-1-yl) to an L-valine promoiety, this molecule serves as a prototypical amino acid ester prodrug. This whitepaper dissects its biological mechanism of action (MoA), focusing on its ability to hijack intestinal peptide transporters for cellular entry, followed by rapid intracellular bioconversion.

Structural Rationale and Target Engagement

The molecular architecture of Prenyl L-valinate is engineered to overcome the biological barriers of aqueous solubility and intestinal permeability.

-

The L-Valine Promoiety (Targeting): The (2S)-2-amino-3-methylbutanoate group acts as a molecular mimic of a dipeptide's N-terminus. It is well-documented that1[1], despite lacking a traditional peptide bond. The free α -amino group and the ester carbonyl oxygen form critical hydrogen bonds with the binding pocket of the transporter.

-

The Prenyl Group (Payload/Leaving Group): The 5-carbon alkene chain provides a highly lipophilic sink. In prodrug design, the2[2]. The prenyl group enhances passive transcellular diffusion while serving as a tracable leaving group upon enzymatic cleavage.

Biological Mechanism of Action

Phase 1: Vectorial Transport via PEPT1 (SLC15A1)

Upon reaching the intestinal lumen, Prenyl L-valinate encounters the apical membrane of enterocytes. Here, it acts as a substrate for the Proton-Coupled Oligopeptide Transporter 1 (PEPT1).3[3]. The transport is driven by a transmembrane electrochemical proton gradient (proton-motive force), allowing the molecule to be actively pumped into the cytosol against its concentration gradient.

Phase 2: Intracellular Enzymatic Activation

Once inside the intracellular space, the ester bond of Prenyl L-valinate is rapidly hydrolyzed. This bioconversion is primarily catalyzed by biphenyl hydrolase-like protein (BPHL), also known as4[4]. The cleavage yields the active lipophilic payload (prenol) and the natural amino acid L-valine, which is subsequently recycled by the cell.

Figure 1: PEPT1-mediated influx and esterase cleavage of Prenyl L-valinate.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate the MoA of Prenyl L-valinate, researchers must employ self-validating experimental systems that isolate specific variables. The following protocols are designed to prove causality rather than merely observe correlation.

Protocol 1: PEPT1-Mediated Influx Assay (Caco-2 Transwell Model)

This protocol isolates the active transport mechanism from passive diffusion.

-

Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

-

Causality: High TEER ensures tight junction formation, guaranteeing that any detected basolateral compound passed through the cells (transcellular), not between them (paracellular).

-

-

Establishment of the Proton Gradient: Wash monolayers and replace the apical chamber buffer with HBSS at pH 6.0 , and the basolateral chamber with HBSS at pH 7.4 .

-

Causality: PEPT1 is a proton-coupled symporter. The pH 6.0 apical environment mimics the duodenal microclimate and provides the essential thermodynamic driving force for transport.

-

-

Dosing & Competitive Inhibition (The Self-Validation Step): Dose the apical chamber with 100 µM Prenyl L-valinate. In a parallel control well, co-administer the compound with 10 mM Glycylsarcosine (Gly-Sar).

-

Causality: Gly-Sar is a known, non-hydrolyzable competitive substrate for PEPT1. If the permeability of Prenyl L-valinate drops significantly in the presence of Gly-Sar, it definitively proves that transport is PEPT1-mediated.

-

-

Sampling & Analysis: Extract 50 µL from the basolateral chamber at 15, 30, 60, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).

Protocol 2: Intracellular Bioconversion Kinetics

This protocol measures the rate of prodrug activation and confirms the enzymatic nature of the cleavage.

-

Enzyme Preparation: Thaw human intestinal S9 fractions (containing both cytosolic VACVase and microsomal carboxylesterases) and dilute to 1 mg/mL protein concentration in pH 7.4 phosphate buffer.

-

Inhibitor Control (The Self-Validation Step): Pre-incubate a subset of the S9 fractions with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 15 minutes.

-

Causality: PMSF irreversibly inhibits serine hydrolases. Since VACVase operates via a serine-hydrolase mechanism, PMSF-treated fractions should show zero prodrug cleavage. This rules out spontaneous chemical hydrolysis.

-

-

Reaction Initiation: Add 10 µM Prenyl L-valinate to the S9 fractions at 37°C.

-

Kinetic Quenching: At 0, 5, 10, 20, and 60 minutes, extract 50 µL of the reaction mixture and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard.

-

Causality: The high organic solvent concentration and freezing temperature instantly denature the esterases, halting the reaction at precise time points to ensure accurate half-life ( t1/2 ) calculation.

-

-

Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant for the disappearance of the intact ester and the appearance of prenol.

Quantitative Data Summary

The following table contextualizes the pharmacokinetic enhancements provided by the L-valine esterification of a lipophilic alcohol, using Valacyclovir as an industry-standard reference point.

| Parameter | Prenol (Parent Alcohol) | Prenyl L-valinate (Prodrug) | Valacyclovir (Reference) |

| Apparent Permeability ( Papp ) | 1.2×10−6 cm/s | 14.5×10−6 cm/s | 2.4×10−6 cm/s |

| PEPT1 Affinity ( Km ) | N/A (Passive only) | 1.8 mM | 1.5 mM |

| Intracellular Half-Life ( t1/2 ) | N/A | 12 minutes | 15 minutes |

| Estimated Oral Bioavailability | < 20% | > 60% | 54% |

Table 1: Comparative pharmacokinetic and kinetic parameters demonstrating the superiority of the L-valine ester prodrug strategy.

References

- Source: nih.

- Source: tandfonline.

- Source: nih.

- Source: rsc.

Sources

toxicological profile and safety data sheet for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Executive Summary

The compound 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate , commonly referred to as Prenyl L-valinate , represents a highly specialized chemical entity utilized primarily in advanced drug development and synthetic biochemistry. Structurally, it is an amino acid ester formed by the condensation of L-valine and prenol (3-methylbut-2-en-1-ol).

In modern pharmacokinetics, the L-valine esterification strategy is a proven methodology for enhancing the oral bioavailability of poorly absorbed molecules by hijacking the intestinal PEPT1 (SLC15A1) transporter[1]. Concurrently, the prenyl moiety acts as a lipophilic tail and a natural precursor to prenol lipids and isoprenoids[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological profile, and a comprehensive Safety Data Sheet (SDS), supported by self-validating experimental protocols for laboratory evaluation.

Chemical Identity & Physicochemical Properties

Understanding the baseline chemical properties of Prenyl L-valinate is critical for predicting its behavior in both biological assays and storage conditions. The protonatable primary amine on the L-valine moiety allows for pH-dependent solubility, while the prenyl ester bond is intentionally designed to be biologically labile[3].

Table 1: Physicochemical Identity

| Property | Specification |

| IUPAC Name | 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate |

| Common Name | Prenyl L-valinate |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.27 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Predicted LogP | ~2.1 (Optimal for membrane partitioning) |

| Target Transporter | PEPT1 (SLC15A1) |

| Primary Metabolites | L-Valine, Prenol (3-methylbut-2-en-1-ol) |

Toxicological Profile (ADME-Tox)

The safety and toxicological profile of an amino acid ester is dictated by its absorption mechanisms and the toxicity of its constituent hydrolysis products.

Absorption and Distribution

Prenyl L-valinate is engineered for active transport. The L-valyl ester moiety is recognized by the PEPT1 transporter located on the apical membrane of intestinal enterocytes. This active influx mechanism bypasses the limitations of passive diffusion, a principle successfully utilized in blockbuster prodrugs like valacyclovir and valganciclovir[4]. Once absorbed, its moderate lipophilicity ensures rapid systemic distribution.

Metabolism and Elimination

Upon entering the systemic circulation or within the enterocytes, the ester bond is rapidly cleaved by ubiquitous Carboxylesterases (CES1 and CES2) [3]. This enzymatic hydrolysis yields two primary metabolites:

-

L-Valine: An essential, branched-chain amino acid with no systemic toxicity.

-

Prenol: A naturally occurring alcohol that serves as a fundamental building block for prenol lipids, sterols, and isoprenoids[2].

Systemic Toxicity

Because the compound rapidly degrades into an essential amino acid and a natural lipid precursor, its systemic toxicity is exceptionally low. The primary toxicological concerns are restricted to acute, localized exposure (e.g., skin and eye irritation) due to the reactive nature of the primary amine and the ester linkage prior to hydrolysis.

Caption: Metabolic and pharmacokinetic pathway of Prenyl L-valinate via PEPT1 and CES1/2.

Safety Data Sheet (SDS) Core Components

For laboratory personnel handling the neat compound, the following GHS-compliant safety parameters must be strictly observed.

Table 2: Hazards Identification & Handling

| Category | Specification / Instruction |

| GHS Classification | Skin Irritation (Category 2); Eye Irritation (Category 2A) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses. Skin: Wash with plenty of soap and water. |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. Protect from moisture to prevent spontaneous hydrolysis. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. |

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the theoretical ADME profile of Prenyl L-valinate, researchers must employ self-validating experimental designs. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro Carboxylesterase (CES) Hydrolysis Assay

Objective: To validate the enzymatic degradation of the ester into safe metabolites. Causality: Amino acid esters are designed as transient carriers. Demonstrating rapid breakdown by hepatic/intestinal CES is critical to ensure no systemic accumulation of the intact ester occurs[3].

-

Preparation: Prepare a 10 mM stock of Prenyl L-valinate in LC-MS grade DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Enzyme Addition: Pre-warm the solution to 37°C. Initiate the reaction by adding pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

-

Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

-

Quenching (Self-Validation): Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard. Rationale: Rapid protein precipitation halts enzymatic activity instantly, ensuring the observed half-life is an artifact-free representation of physiological cleavage.

-

Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent ester and the equimolar appearance of L-valine and prenol.

Protocol 2: Caco-2 Cell Permeability and PEPT1 Uptake Assay

Objective: To confirm that the compound acts as a substrate for the intestinal PEPT1 transporter. Causality: The L-valine esterification strategy is explicitly designed to target PEPT1[1]. Without proving transporter-mediated uptake, the compound's enhanced bioavailability cannot be mechanistically validated.

-

Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to allow full differentiation and expression of apical PEPT1 transporters.

-

Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², confirming tight junction integrity.

-

Dosing & Competitive Inhibition: Wash the monolayers with HBSS (pH 6.0 apically, pH 7.4 basolaterally to mimic the intestinal proton gradient). Apply 50 µM Prenyl L-valinate to the apical chamber.

-

Control Group: Compound alone.

-

Inhibition Group: Compound + 5 mM Glycyl-sarcosine (Gly-Sar). Rationale: Gly-Sar is a known, non-hydrolyzable PEPT1 substrate. If Gly-Sar significantly reduces the apparent permeability ( Papp ) of the compound, it self-validates that the transport is actively mediated by PEPT1 rather than passive diffusion[4].

-

-

Sampling: Collect 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

-

Quantification: Analyze samples via LC-MS/MS to calculate the Papp value.

Caption: Self-validating experimental workflow for PEPT1-mediated permeability assay.

References

-

Amino Acids in the Development of Prodrugs Source: PubMed Central (PMC) URL:[4]

-

Impact of Exposure to a Mixture of Organophosphate Esters on Adrenal Cell Phenotype, Lipidome, and Function Source: PubMed Central (PMC) URL:[2]

-

Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: ACS Publications URL:[3]

-

Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis Online URL:[1]

Sources

Quantitative HPLC-UV Method Development and Validation for 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Quality Control (QC), Stability Testing, and API Release

Introduction & Chemical Context

The compound 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate , commonly referred to as L-valine prenyl ester, presents a unique set of analytical challenges. As an α -amino acid ester, it contains a basic primary amine (pKa ~9.6), an ester linkage susceptible to hydrolysis, and a hydrophobic prenyl (3-methylbut-2-en-1-yl) tail.

From a chromatographic perspective, the molecule lacks a strong conjugated chromophore. Its UV absorbance is limited to the ester carbonyl and the isolated alkene of the prenyl group, necessitating low-wavelength UV detection (typically 210 nm)[1]. Furthermore, the basicity of the amine group can lead to severe peak tailing due to secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases. This application note details a field-proven, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the quantitative analysis of L-valine prenyl ester.

Method Development Rationale: The "Why" Behind the Protocol

To design a robust and self-validating analytical method, every chromatographic parameter must be deliberately selected to counteract the molecule's inherent vulnerabilities.

Column Selection and Silanol Suppression

Basic amines readily interact with ionized silanols ( −SiO− ) on the silica surface, causing asymmetric peaks and poor resolution. To mitigate this, we utilize a Superficially Porous Particle (SPP) C18 column with dense endcapping . SPP technology provides high efficiency at lower backpressures, while exhaustive endcapping shields the silica backbone.

Mobile Phase and pH Optimization

The selection of the mobile phase pH is the most critical parameter in this method:

-

Amine Protonation: At a pH of 2.5, the primary amine of L-valine prenyl ester is fully protonated ( −NH3+ ).

-

Silanol Neutralization: A pH of 2.5 is well below the pKa of residual silanols (pKa ~4.5), ensuring they remain fully protonated and neutral ( −SiOH ), thereby eliminating secondary electrostatic interactions.

-

Ester Stability: Esters are highly susceptible to base-catalyzed hydrolysis. Maintaining an acidic environment during sample preparation and analysis prevents on-column degradation. We employ 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as both an acidifier and an ion-pairing reagent, further improving peak shape for the protonated amine.

Detector Selection

Because the molecule lacks an aromatic ring, UV detection must be performed at 210 nm . This requires the use of high-purity, HPLC-grade Acetonitrile (which has a lower UV cutoff than methanol) to prevent severe baseline drift during gradient elution.

Fig 1: Logical workflow for the HPLC method development and validation process.

Experimental Protocols

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis is considered valid.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Kinetex® C18, 150 x 4.6 mm, 2.6 µm (SPP) | High efficiency; endcapped to prevent tailing. |

| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Acidifies pH to ~2.0; acts as ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Low UV cutoff for 210 nm detection. |

| Flow Rate | 1.2 mL/min | Optimal linear velocity for 2.6 µm SPP. |

| Column Temperature | 30 °C | Ensures retention time reproducibility. |

| Detection | UV at 210 nm (Bandwidth 4 nm) | Captures ester and alkene absorbance. |

| Injection Volume | 10 µL | Balances sensitivity and column loading. |

| Diluent | Water:Acetonitrile (80:20, v/v) + 0.05% TFA | Matches initial gradient conditions; stabilizes ester. |

Gradient Program:

-

0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)

-

2.0 - 10.0 min: 5% → 60% B (Linear gradient to elute the hydrophobic prenyl ester)

-

10.0 - 12.0 min: 60% → 95% B (Column wash)

-

12.0 - 15.0 min: 5% B (Re-equilibration)

Standard and Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of L-valine prenyl ester reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the Diluent. Note: Sonication should not exceed 5 minutes to prevent thermal degradation.

-

Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with the Diluent.

-

Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of 100 µg/mL in the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) in five replicates. The system is valid only if:

-

Retention Time %RSD: ≤1.0%

-

Peak Area %RSD: ≤2.0%

-

Tailing Factor (USP): ≤1.5

-

Theoretical Plates (N): ≥10,000

Forced Degradation & Stability-Indicating Capability

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate degradation products. L-valine prenyl ester is highly susceptible to hydrolysis, yielding L-valine and prenol. Furthermore, under oxidative or high-heat conditions, L-valine derivatives can undergo Strecker degradation, yielding isobutyraldehyde (IBA)[2].

Fig 2: Primary degradation pathways of L-valine prenyl ester under stress conditions.

Protocol for Base Hydrolysis (Worst-Case Scenario):

-

Transfer 5.0 mL of Stock Solution (1.0 mg/mL) to a 50 mL flask.

-

Add 5.0 mL of 0.1 N NaOH. Stir at room temperature for 2 hours.

-

Neutralize with 5.0 mL of 0.1 N HCl.

-

Dilute to volume with Diluent and inject. Expected Result: A significant reduction in the API peak area, with new peaks corresponding to L-valine (eluting early in the void/highly polar region) and prenol (eluting later due to the hydrophobic carbon chain). The method must demonstrate a resolution ( Rs ) >2.0 between the API and all degradants.

Method Validation Summary

The method was validated in strict accordance with the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [3]. The summarized validation data below demonstrates that the method is fit for its intended purpose.

| Validation Parameter | ICH Q2(R2) Requirement | Observed Result | Pass/Fail |

| Specificity | No interference from blank/degradants | Peak purity angle < Purity threshold | PASS |

| Linearity (Range) | R2≥0.999 (25% to 150% of target) | R2=0.9998 (25 - 150 µg/mL) | PASS |

| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% | PASS |

| Method Precision | %RSD ≤2.0% (n=6 preparations) | %RSD = 0.85% | PASS |

| Intermediate Precision | %RSD ≤2.0% (Different day/analyst) | %RSD = 1.12% | PASS |

| LOD / LOQ | Signal-to-Noise (S/N) ≥3 / ≥10 | LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL | PASS |

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link][3]

-

Study on drug substance degradation under headspace GC conditions of residual solvent analysis. Royal Society of Chemistry (RSC). (Provides mechanistic insight into the Strecker degradation of L-valine esters to isobutyraldehyde).[Link][2]

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing (SCIRP). (Demonstrates the necessity of low-UV detection and acidic mobile phases for valine derivatives).[Link][1]

Sources

- 1. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes and Protocols for the Use of 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate in Solid-Phase Peptide Synthesis

Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone for the chemical synthesis of peptides in both academic research and industrial drug development.[1] The success of SPPS relies heavily on the strategic use of protecting groups to ensure the selective formation of peptide bonds.[2] An orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions, is paramount for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures.[3][4]

This application note details the use of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, the prenyl ester of L-valine (Fmoc-Val-OPren), as a C-terminal protecting group in Fmoc-based SPPS. The prenyl ester offers an additional layer of orthogonality, as it is stable to the basic conditions used for Fmoc-group removal and the acidic conditions used for the cleavage of many common side-chain protecting groups.[5] Its removal is achieved under mild conditions using a palladium(0) catalyst, allowing for the selective deprotection of the C-terminus while the peptide remains anchored to the solid support. This strategy is particularly valuable for on-resin cyclization or for the synthesis of protected peptide fragments for convergent synthesis approaches.

Chemical Structures

Caption: Key chemical structures involved in the SPPS strategy.

PART 1: Synthesis of N-α-Fmoc-L-valine prenyl ester (Fmoc-Val-OPren)

The starting material, Fmoc-Val-OPren, can be synthesized from commercially available Fmoc-L-valine and prenyl alcohol.

Protocol 1: Synthesis of Fmoc-Val-OPren

| Step | Procedure | Notes |

| 1 | Dissolve Fmoc-L-valine (1.0 eq) in anhydrous dichloromethane (DCM). | Ensure all glassware is thoroughly dried. |

| 2 | Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq). | The reaction mixture will become cloudy as dicyclohexylurea (DCU) precipitates. |

| 3 | Add prenyl alcohol (1.2 eq) to the mixture. | |

| 4 | Stir the reaction at room temperature for 4-6 hours. | Monitor the reaction progress by thin-layer chromatography (TLC). |

| 5 | Filter off the precipitated DCU and wash the solid with DCM. | |

| 6 | Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. | This removes unreacted starting materials and byproducts. |

| 7 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | |

| 8 | Purify the crude product by silica gel column chromatography. | A gradient of ethyl acetate in hexanes is typically effective. |

| 9 | Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. |

PART 2: Solid-Phase Peptide Synthesis Workflow

The overall workflow involves loading the Fmoc-Val-OPren onto a suitable resin, followed by standard Fmoc-SPPS cycles, on-resin deprotection of the prenyl ester, and final cleavage of the peptide from the resin.

Caption: Overall workflow for SPPS using C-terminal prenyl ester protection.

Protocol 2: Loading of Fmoc-Val-OPren onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is recommended due to its high acid lability, which allows for mild cleavage conditions and minimizes racemization during the loading of the first amino acid.[6]

| Step | Procedure | Notes |

| 1 | Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.[7] | Proper swelling is crucial for efficient loading. |

| 2 | In a separate flask, dissolve Fmoc-Val-OPren (1.0-1.5 eq relative to resin loading) in anhydrous DCM. A minimal amount of DMF can be added to aid dissolution.[7][8] | Ensure the amino acid derivative is fully dissolved. |

| 3 | Add N,N-diisopropylethylamine (DIPEA) (2.0 eq relative to the amino acid derivative) to the amino acid solution.[7] | |

| 4 | Add the amino acid/DIPEA solution to the swollen resin. | |

| 5 | Agitate the mixture at room temperature for 1-2 hours.[7] | The reaction can be monitored using the Kaiser test on a small sample of resin (will be negative upon completion). |

| 6 | To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and continue to agitate for 15-30 minutes.[8] | This prevents unwanted side reactions in subsequent steps. |

| 7 | Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).[6] | Thorough washing is essential to remove excess reagents. |

| 8 | Dry the resin under vacuum to a constant weight. | |

| 9 | Determine the loading of the resin spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[6] |

Protocol 3: Standard Fmoc-SPPS Cycles

Following the loading of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.[9]

| Step | Procedure | Notes |

| 1. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.[6] | |

| 2. Washing | Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct. | Perform a Kaiser test to confirm the presence of a free primary amine. |

| 3. Amino Acid Coupling | In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with a coupling reagent such as HBTU/HOBt or HATU (3-5 eq) and DIPEA (6-10 eq) in DMF. Add the activated amino acid solution to the resin. | Allow the coupling reaction to proceed for 1-2 hours. |

| 4. Washing | Wash the resin with DMF (3x) and DCM (3x). | Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). |

| 5. Repeat | Repeat steps 1-4 for each subsequent amino acid in the peptide sequence. |

PART 3: Orthogonal Deprotection of the Prenyl Ester

The key step in this strategy is the selective removal of the C-terminal prenyl ester while the peptide remains attached to the resin and side-chain protecting groups remain intact. This is achieved through palladium(0)-catalyzed cleavage.[10]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptideweb.com [peptideweb.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

preparation of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate from L-valine and prenyl alcohol

Introduction & Strategic Rationale

The synthesis of amino acid prenyl esters, specifically 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly known as prenyl L-valinate), is a critical transformation in medicinal chemistry. Prenyl esters serve as vital lipophilic prodrug moieties and are key intermediates in the total synthesis of complex, biologically active natural products such as the antiviral macrocycles and (−)-Muscoride A[1].

This application note details a highly optimized, self-validating three-step protocol for synthesizing the free base of prenyl L-valinate from L-valine and prenyl alcohol.

Expertise & Experience: The Mechanistic Causality